BAY-1251152 is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9 is a crucial regulator of transcription elongation, a key step in gene expression [, ]. BAY-1251152 specifically targets the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and a regulatory cyclin subunit [, ]. This compound has demonstrated significant potential as an anti-cancer agent in preclinical studies and is currently being investigated in clinical trials for various cancer types [, , , , , ].
BAY-1251152 exerts its anti-cancer effects by inhibiting CDK9, a key component of the P-TEFb complex [, , ]. This inhibition prevents the phosphorylation of RNA polymerase II (RNAP II) at the serine 2 position of its C-terminal domain (CTD) [, , ]. Phosphorylation of RNAP II CTD is essential for the elongation phase of transcription, allowing the progression from initiation to productive RNA synthesis [].
By blocking this phosphorylation event, BAY-1251152 effectively suppresses the transcription of various short-lived anti-apoptotic proteins and oncogenes, including MYC and MCL-1 [, , , , , ]. These proteins are often overexpressed in cancer cells and contribute to their survival, proliferation, and resistance to conventional therapies [, , , , , ]. Thus, by inhibiting CDK9, BAY-1251152 effectively promotes apoptosis and inhibits the growth of tumor cells.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2